molecular formula C25H32O6 B119114 Betamethasone 9,11-Epoxide 17-Propionate CAS No. 79578-39-5

Betamethasone 9,11-Epoxide 17-Propionate

Cat. No.: B119114
CAS No.: 79578-39-5
M. Wt: 428.5 g/mol
InChI Key: NBIYYIHMUGARAL-QYIVYLGBSA-N
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Description

Betamethasone 9,11-Epoxide 17-Propionate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a propionate ester at the 17 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17-Propionate involves multiple steps, starting from betamethasone. The key steps include the formation of the epoxide group at the 9,11 position and the esterification of the 17-hydroxyl group with propionic acid. Typical reagents used in these reactions include oxidizing agents for epoxidation and acid anhydrides or chlorides for esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Betamethasone 9,11-Epoxide 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various epoxide derivatives, reduced forms of the compound, and different ester-substituted derivatives .

Scientific Research Applications

Betamethasone 9,11-Epoxide 17-Propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Betamethasone 9,11-Epoxide 17-Propionate involves binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10. Additionally, the compound inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .

Comparison with Similar Compounds

Uniqueness: Betamethasone 9,11-Epoxide 17-Propionate is unique due to its epoxide group at the 9,11 position, which imparts distinct chemical reactivity and potentially different pharmacological properties compared to other betamethasone derivatives .

Properties

IUPAC Name

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIYYIHMUGARAL-QYIVYLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628432
Record name (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79578-39-5
Record name Betamethasone 9,11-epoxide 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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